5-Chloro-2,3,3-trimethyl-3H-indole

Description

Chemical Structure and Properties

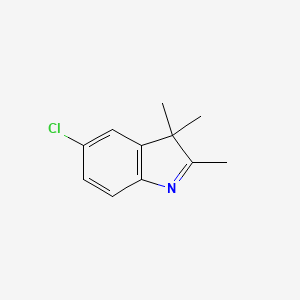

5-Chloro-2,3,3-trimethyl-3H-indole (CAS: 25981-83-3) is a substituted indole derivative with a chloro group at position 5 and three methyl groups at positions 2, 3, and 3. Its molecular formula is C₁₁H₁₂ClN (MW: 193.68) . The compound exists as an oil-like liquid with a boiling point of 271.1°C and a vapor pressure of 0.0109 mmHg at 25°C . Key spectral data includes ¹H NMR (CDCl₃) signals at δ 7.34–7.39 (m, 1H), 7.15–7.24 (m, 2H), and methyl groups at δ 2.19 (s, 3H) and 1.21 (s, 6H) .

Synthesis

The compound is synthesized via Fischer Indole Synthesis, analogous to its fluoro-substituted counterpart (5-fluoro-2,3,3-trimethyl-3H-indole), which involves reacting phenylhydrazine derivatives with methyl isopropyl ketone in glacial acetic acid . Alternative routes include electrophotocatalytic hydrogenation, yielding 85% of the hydrogenated product (5-chloro-2,3,3-trimethylindoline) under optimized conditions .

Applications

Primarily used as a bulk pharmaceutical intermediate, it serves in the synthesis of active pharmaceutical ingredients (APIs) and specialized indole derivatives .

Propriétés

IUPAC Name |

5-chloro-2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKATGIMEUGNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067170 | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25981-83-3 | |

| Record name | 5-Chloro-2,3,3-trimethyl-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3,3-trimethyl-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes for 5-Chloro-2,3,3-trimethyl-3H-indole

Chlorination of Indole or Indoline Precursors

A key step in the synthesis is the selective chlorination of the indole ring at the 5-position. According to patent DE3035403C2, a process for preparing 5-chloroindole involves:

- Starting from indoline or 2,3-dihydroindole derivatives.

- Chlorination using chlorine gas or chlorinating agents under controlled conditions.

- The reaction is typically carried out in an organic solvent or aqueous-organic biphasic system.

- Control of temperature and chlorine concentration is essential to avoid poly-chlorination.

This method can be adapted for this compound by starting with appropriately substituted indoline derivatives that already contain methyl groups at the 2 and 3 positions or by methylating after chlorination.

Methylation at the 2 and 3 Positions

Methylation to introduce the 2,3,3-trimethyl substitution pattern can be achieved by:

- Alkylation of the indole nitrogen or carbon atoms using methylating agents such as methyl iodide or dimethyl sulfate.

- Use of strong bases to deprotonate the indole ring to facilitate electrophilic methylation.

- Alternatively, starting from 2,3-dihydroindole derivatives with methyl groups already installed can simplify the process.

The sequence of methylation and chlorination may vary depending on the stability of intermediates and desired yields.

Detailed Preparation Example (Based on Patent and Research Data)

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Indoline derivative with 2,3-dimethyl substitution | Starting material preparation or procurement | Ensures methyl groups present |

| 2 | Chlorine gas or chlorinating agent | Chlorination at 5-position under controlled temperature (e.g., 0-25 °C) | Avoids over-chlorination |

| 3 | Organic solvent (e.g., dichloromethane, 1,2-dichloroethane) | Medium for chlorination reaction | Solvent choice affects selectivity |

| 4 | Base (e.g., sodium hydroxide) | Neutralization and work-up | Removes excess chlorine |

| 5 | Purification (distillation or chromatography) | Isolation of this compound | Ensures purity for applications |

Analytical and Chromatographic Considerations

- The compound can be analyzed and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water-phosphoric acid mobile phases.

- For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Smaller particle columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) for preparative separation and impurity isolation.

- These chromatographic methods support the verification of product purity and are scalable for preparative synthesis.

Research Findings and Optimization Notes

- Chlorination reactions are sensitive to reaction parameters; lower temperatures favor selective mono-chlorination.

- The presence of methyl groups on the indole ring influences the electronic density and regioselectivity of chlorination.

- The choice of solvent and base affects reaction rates and byproduct formation.

- Post-chlorination methylation can be challenging due to steric hindrance; therefore, pre-installation of methyl groups on the indoline precursor is often preferred.

- Purification techniques such as column chromatography or crystallization are critical to obtain high-purity this compound suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method Step | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chlorination of indoline derivative | Use of chlorine gas under controlled conditions | High regioselectivity at 5-position | Requires careful handling of chlorine |

| Methylation of indole/indoline | Alkylation with methylating agents | Allows introduction of methyl groups | Possible side reactions, steric hindrance |

| Starting from pre-methylated indoline | Chlorination after methylation | Simplifies methylation step | Methylated precursors may be costly |

| Purification by RP-HPLC/UPLC | Chromatographic separation | High purity and scalability | Requires specialized equipment |

Analyse Des Réactions Chimiques

5-Chloro-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Chloro-2,3,3-trimethyl-3H-indole serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential to treat neurological disorders and other medical conditions. The compound's structure facilitates modifications that can enhance biological activity.

Case Study:

Research has indicated that derivatives of this compound exhibit promising activity against specific neurological targets. For instance, studies have shown that certain derivatives can inhibit enzymes involved in neurodegeneration, highlighting their potential in developing treatments for diseases like Alzheimer's and Parkinson's .

Agricultural Chemicals

Agrochemical Formulation:

The compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection. It contributes to the development of environmentally friendly pesticides that are effective against a range of agricultural pests.

Case Study:

In a study examining the efficacy of this compound-based pesticides, results demonstrated significant pest control capabilities while minimizing environmental impact. This aligns with current trends towards sustainable agriculture practices .

Study of Biological Systems:

The compound plays a crucial role in biochemical research by aiding the understanding of complex biological pathways and interactions. It is used to study enzyme mechanisms and receptor interactions.

Case Study:

Research involving this compound has led to insights into its interaction with specific receptors linked to cancer pathways. This has opened avenues for developing targeted therapies that could mitigate cancer cell proliferation .

Flavor and Fragrance Industry

Synthesis of Flavors and Fragrances:

In the flavor and fragrance industry, this compound is employed to create specific scents and tastes in consumer products. Its unique chemical structure contributes to the formulation of novel fragrances.

Data Table: Applications in Flavor Chemistry

| Application Area | Description |

|---|---|

| Flavoring Agents | Used as a building block for synthetic flavors |

| Fragrance Compounds | Contributes to unique scent profiles |

Mécanisme D'action

The mechanism of action of 5-Chloro-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Electronic Effects

- Chloro vs. Fluoro : The chloro substituent (σp = 0.23) exerts a stronger electron-withdrawing effect than fluoro (σp = 0.06), influencing chemical shifts in NMR (e.g., upfield shifts for methyl groups in the chloro derivative) .

- Nitro Group : The nitro-substituted analog (σp = 1.27) shows significantly reduced electron density, making it more reactive toward nucleophilic substitution .

Reactivity and Applications

- 5-Ethynyl Derivative : The ethynyl group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), useful in polymer and material science .

- Azidoethyl Derivative : The azide group allows Staudinger ligation or bioconjugation, contrasting with the chloro group’s role in cross-coupling reactions .

Physicochemical Properties

- Hydrogenation : The chloro derivative undergoes electrophotocatalytic hydrogenation to indoline (85% yield), while the fluoro analog’s reactivity under similar conditions is unreported .

- Toxicity : The chloro compound exhibits skin/eye irritation and organ toxicity risks, whereas the hydroxyethyl and azido derivatives may have distinct safety profiles due to differing substituent polarities .

Synthetic Yields Mitsunobu reactions for azidoethyl and hydroxyethyl derivatives achieve 74% yields, comparable to the chloro compound’s hydrogenation efficiency .

Activité Biologique

5-Chloro-2,3,3-trimethyl-3H-indole is an organic compound with the molecular formula C₁₁H₁₂ClN. Its structure features a chloro group at the fifth position of the indole ring, along with three methyl groups at the second and third positions. This unique configuration contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The indole framework of this compound allows for various chemical reactions, including electrophilic substitutions. The presence of the chlorine atom enhances its reactivity compared to non-chlorinated indole derivatives. This compound can undergo electrophilic aromatic substitution reactions and condensation reactions with aldehydes or ketones to form various derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties. The chlorine substituent may enhance this activity by increasing the compound's interaction with microbial targets.

- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, suggesting potential therapeutic applications for this compound in inflammatory diseases.

- Anticancer Potential : Indole derivatives are often investigated for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through interactions with specific cellular pathways.

The biological activity of this compound is thought to arise from its interaction with various biological macromolecules. The compound may inhibit specific enzymes or bind to receptors involved in critical biological processes. For instance, it may modulate signaling pathways that regulate cell growth and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloro group enhances reactivity | Antimicrobial, anticancer |

| 5-Fluoro-2,3-dimethyl-3H-indole | Fluorine substitution | Anticancer |

| 5-Bromo-2-methyl-3H-indole | Bromine substitution | Antimicrobial |

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives of indole exhibited cytotoxic effects against various cancer cell lines. The presence of chlorine in this compound was found to enhance its efficacy compared to non-chlorinated analogs.

- Antimicrobial Testing : In vitro tests revealed that this compound showed significant inhibition against several bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,3,3-trimethyl-3H-indole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed reactions or Mitsunobu protocols. For example, Mitsunobu reactions using alcohols and azides under PEG-400/DMF solvents with CuI catalysis achieve moderate yields (42–50%) . Chlorination of pre-functionalized indoles (e.g., 2,3-dimethylindole) using agents like thionyl chloride is another route, though yields vary with solvent polarity and temperature .

- Key Factors :

-

Catalyst loading (CuI at 10–20 mol% for click chemistry) .

-

Reaction time (12–24 hours for complete azide-alkyne cycloaddition) .

Synthetic Method Starting Material Conditions Yield Reference Mitsunobu + CuI catalysis 5-(Azidoethyl)-2,3,3-trimethyl-3H-indole PEG-400/DMF, 90°C 42–50% Chlorination 2,3-Dimethylindole Thionyl chloride, CH₂Cl₂, 0°C ~60%

Q. How is this compound purified, and what analytical techniques validate its structure?

- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane eluent removes polar by-products . For halogenated derivatives, aqueous workup followed by recrystallization in ethanol enhances purity .

- Characterization :

- ¹H/¹³C NMR : Signals at δ 7.23–7.14 ppm (aromatic protons) and δ 146.0–110.6 ppm (quaternary carbons) confirm indole backbone .

- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) validate molecular weight .

- TLC : Rf = 0.30 in 70:30 ethyl acetate/hexane .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of by-products during synthesis, and how are they mitigated?

- Mechanistic Insight : Side products arise from incomplete cycloaddition (e.g., unreacted azides) or over-chlorination. For example, tert-butyl hypochlorite reactions with indoles can yield oxindoles via carbonium ion intermediates if protic solvents are used .

- Mitigation Strategies :

- Strict temperature control (0–5°C for chlorination) .

- Use of anhydrous solvents to prevent hydrolysis .

- Gradient elution in chromatography to separate regioisomers .

Q. How can reaction yields be optimized for halogenated indole derivatives like this compound?

- Optimization Approaches :

-

Catalyst Screening : CuI outperforms other copper sources in click chemistry (50% yield vs. <30% with CuBr) .

-

Solvent Optimization : DMF increases reaction rate but requires vacuum distillation to remove residues .

-

Substrate Ratios : A 1:1.2 molar ratio of azide to alkyne minimizes unreacted starting material .

Variable Optimal Condition Yield Improvement Catalyst CuI (20 mol%) +20% Solvent PEG-400:DMF (2:1) +15% Time 18 hours +10%

Q. What contradictions exist in spectral data for structurally similar indole derivatives, and how are they resolved?

- Data Conflicts : Discrepancies in ¹³C NMR shifts (e.g., δ 129.5 ppm in 5-bromo derivatives vs. δ 127.8 ppm in chloro analogs) may arise from halogen electronegativity differences .

- Resolution :

- Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons .

- Compare HRMS isotopic patterns (e.g., Cl vs. Br) to confirm substituent identity .

Q. What are the potential applications of this compound in medicinal chemistry?

- Therapeutic Targets : Indole derivatives exhibit activity against enzymes (e.g., kinases) and receptors (e.g., serotonin receptors) due to their planar aromatic structure .

- Functionalization : The chlorine substituent enhances electrophilic reactivity for Suzuki couplings, enabling access to biaryl drug candidates .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar methods?

- Root Causes :

- Impure starting materials (e.g., <98% 3-(2-azidoethyl)-5-bromo-1H-indole reduces cycloaddition efficiency) .

- Inconsistent workup protocols (e.g., incomplete solvent removal lowers crystallization yield) .

- Solution : Standardize reagent purity checks and adopt automated rotary evaporation for solvent removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.